1H-1,2,4-Triazole, 1-(2-propenyl)-

CAS No.: 63935-98-8

Cat. No.: VC1976036

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63935-98-8 |

|---|---|

| Molecular Formula | C5H7N3 |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | 1-prop-2-enyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2 |

| Standard InChI Key | IADAMWWRAKRHRW-UHFFFAOYSA-N |

| SMILES | C=CCN1C=NC=N1 |

| Canonical SMILES | C=CCN1C=NC=N1 |

Introduction

Basic Information and Identification

1H-1,2,4-Triazole, 1-(2-propenyl)- is characterized by its specific molecular structure and has several identifiers used in scientific literature and databases. The compound is known by various synonyms and possesses unique chemical identifiers that distinguish it from other triazole derivatives.

Nomenclature and Identifiers

The compound 1H-1,2,4-Triazole, 1-(2-propenyl)- is identified through multiple naming systems and registry numbers, summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Registry Number | 63935-98-8 |

| Molecular Formula | C5H7N3 |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | 1-prop-2-enyl-1,2,4-triazole |

| Synonyms | 1-(prop-2-en-1-yl)-1H-1,2,4-triazole |

| PubChem CID | 572564 |

| InChI | InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2 |

| InChIKey | IADAMWWRAKRHRW-UHFFFAOYSA-N |

| SMILES | C=CCN1C=NC=N1 |

| LogP | 0.4641 |

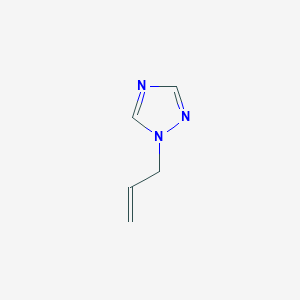

The compound is structurally defined by a five-membered triazole ring with three nitrogen atoms (in positions 1, 2, and 4) and a propenyl group attached to the N1 position. This arrangement gives the molecule its characteristic properties and reactivity profile .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1H-1,2,4-Triazole, 1-(2-propenyl)- is essential for its applications in various scientific fields. These properties determine its behavior in different environments and its potential interactions with biological systems.

Structural Characteristics

The structure of 1H-1,2,4-Triazole, 1-(2-propenyl)- consists of a 1,2,4-triazole ring with a propenyl substituent at the N1 position. The triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This arrangement contributes to the compound's stability and reactivity patterns.

The propenyl group (CH2=CH-CH2-) attached to the triazole ring introduces an unsaturated aliphatic chain that can participate in various chemical reactions, particularly addition reactions at the carbon-carbon double bond. This structural feature differentiates 1H-1,2,4-Triazole, 1-(2-propenyl)- from other triazole derivatives and influences its chemical behavior .

Physical Properties

The physical properties of 1H-1,2,4-Triazole, 1-(2-propenyl)- are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | |

| Molecular Weight | 109.13 g/mol | |

| LogP | 0.4641 | |

| Solubility | Soluble in organic solvents | |

| Exact Mass | 109.064 |

The relatively low LogP value of 0.4641 indicates a moderate lipophilicity, suggesting that the compound has some ability to cross cell membranes while maintaining reasonable water solubility. This balanced property is advantageous for pharmaceutical applications .

Chemical Reactivity

1H-1,2,4-Triazole, 1-(2-propenyl)- exhibits chemical reactivity characteristic of both triazole rings and alkenyl groups:

-

The triazole ring, with its electron-rich nitrogen atoms, can act as a Lewis base, participating in coordination with metal ions.

-

The propenyl group contains a carbon-carbon double bond that can undergo addition reactions typical of alkenes, such as halogenation, hydrogenation, and epoxidation.

-

The compound can participate in various substitution reactions, particularly at the allylic position of the propenyl group.

Understanding these reactivity patterns is crucial for synthesizing derivatives and for predicting potential interactions with biological targets.

Synthesis Methods

The synthesis of 1H-1,2,4-Triazole, 1-(2-propenyl)- can be achieved through several methods, each with specific advantages depending on the desired scale and purity of the final product.

Standard Synthetic Routes

The primary synthetic route to 1H-1,2,4-Triazole, 1-(2-propenyl)- typically involves the alkylation of 1H-1,2,4-triazole with appropriate propenyl or allyl reagents. The most common approaches include:

-

N-Alkylation with Allyl Halides: This method involves the reaction of 1H-1,2,4-triazole with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

-

Reaction with Propenylamine Derivatives: Another approach involves the reaction of propenylamine with suitable triazole precursors. This method may require specific conditions and reagents depending on the desired yield and purity of the final product.

The general reaction scheme for N-alkylation can be represented as:

1H-1,2,4-triazole + Allyl bromide → 1H-1,2,4-Triazole, 1-(2-propenyl)- + HBr

Advanced Synthetic Approaches

More sophisticated synthetic methods have been developed to improve yield, selectivity, and reaction conditions:

-

Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to accelerate the alkylation reaction, significantly reducing reaction time while maintaining or improving yield. The method is particularly valuable for laboratory-scale synthesis .

-

Phase-Transfer Catalysis: The use of phase-transfer catalysts facilitates the reaction between 1H-1,2,4-triazole and allyl halides in a two-phase system, enhancing reaction rates and selectivity .

-

Flow Chemistry: Continuous flow methods have been developed for the large-scale production of triazole derivatives, offering advantages in terms of consistency, safety, and scale-up potential.

These advanced methods address specific challenges in the synthesis of 1H-1,2,4-Triazole, 1-(2-propenyl)- and related compounds, particularly regarding regioselectivity in the alkylation step.

Biological Activities

1H-1,2,4-Triazole, 1-(2-propenyl)- and related triazole derivatives have been extensively studied for their diverse biological activities. The unique structural features of this compound contribute to its potential applications in medicinal chemistry.

Antimicrobial Properties

Triazole derivatives, including those with propenyl substitutions, have demonstrated significant antimicrobial activity against various pathogens. The precise mechanism of action typically involves the inhibition of crucial enzymes or structural proteins in microbial cells .

Research suggests that the presence of the propenyl group at the N1 position of the triazole ring may enhance antimicrobial activity against certain strains. This enhancement is likely due to the increased lipophilicity and the altered electronic distribution within the molecule, which affects its interaction with target biomolecules .

Antifungal Activity

The antifungal potential of 1H-1,2,4-Triazole, 1-(2-propenyl)- is consistent with the known activity of many triazole compounds. The triazole moiety is a crucial structural element in several commercial antifungal agents, including fluconazole and itraconazole .

The mechanism of antifungal action typically involves the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. The presence of the propenyl group may modify the binding affinity to this enzyme, potentially enhancing or altering the specificity of action .

Structure-Activity Relationships

The biological activities of 1H-1,2,4-Triazole, 1-(2-propenyl)- are intimately connected to its structural features. Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological properties.

Impact of the Propenyl Group

The propenyl substituent at the N1 position significantly influences the compound's biological activity in several ways:

Comparison with Related Derivatives

Comparative studies of various triazole derivatives provide insights into the structural requirements for optimal biological activity. The following table summarizes key differences between 1H-1,2,4-Triazole, 1-(2-propenyl)- and related compounds:

These comparisons reveal that the position and nature of substituents on the triazole ring significantly influence biological activity, with the propenyl group contributing unique characteristics to 1H-1,2,4-Triazole, 1-(2-propenyl)- .

Applications in Drug Development

The unique structural features and biological activities of 1H-1,2,4-Triazole, 1-(2-propenyl)- make it a valuable scaffold in medicinal chemistry and drug development.

Current Research Directions

Recent research on 1H-1,2,4-Triazole, 1-(2-propenyl)- and related compounds has focused on several promising areas:

-

Structure Optimization: Systematic modification of the basic structure to enhance specific biological activities or improve pharmacokinetic properties.

-

Target Identification: Elucidation of specific molecular targets and mechanisms of action, particularly for antimicrobial and anti-inflammatory effects.

-

Combination Approaches: Investigation of synergistic effects when combined with established therapeutic agents .

These research directions reflect the growing recognition of triazole derivatives as valuable scaffolds in drug discovery and development.

Materials Science Applications

Beyond biological applications, 1H-1,2,4-Triazole, 1-(2-propenyl)- has potential uses in materials science, leveraging its unique structural and chemical properties.

Coordination Chemistry

The nitrogen atoms in the triazole ring can coordinate with various metal ions, making 1H-1,2,4-Triazole, 1-(2-propenyl)- useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in:

-

Catalysis: Metal complexes with triazole ligands can serve as efficient catalysts for various organic transformations.

-

Gas Storage and Separation: MOFs incorporating triazole-based ligands have shown promise for gas storage applications, particularly for hydrogen and carbon dioxide.

-

Sensing Technologies: The coordination properties can be exploited for developing chemical sensors for metal ions and other analytes.

Polymer Science

The propenyl group in 1H-1,2,4-Triazole, 1-(2-propenyl)- provides a reactive site for polymerization, making the compound valuable in polymer chemistry:

-

Functional Polymers: Incorporation into polymer chains can introduce specific functional properties, such as metal-binding capabilities or antimicrobial activity.

-

Cross-linking Agents: The double bond in the propenyl group can participate in cross-linking reactions, contributing to the development of materials with enhanced mechanical properties.

These applications demonstrate the versatility of 1H-1,2,4-Triazole, 1-(2-propenyl)- beyond traditional pharmaceutical uses, highlighting its importance in advanced materials development.

Analytical Methods

Accurate identification and quantification of 1H-1,2,4-Triazole, 1-(2-propenyl)- are essential for research and quality control purposes. Several analytical methods have been developed and applied for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable structural information about the compound, particularly regarding the propenyl group and the triazole ring. Characteristic signals include those from the vinyl protons (CH=CH2) of the propenyl group and the CH protons of the triazole ring .

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and structural elements in the molecule, with characteristic absorption bands for the C=C stretching of the propenyl group and the C=N and N-N stretching of the triazole ring .

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in identification and structural confirmation. The molecular ion peak at m/z 109 is characteristic of 1H-1,2,4-Triazole, 1-(2-propenyl)- .

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used for the separation and quantification of triazole derivatives, including 1H-1,2,4-Triazole, 1-(2-propenyl)-. Reverse-phase columns with UV detection are typically employed .

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for volatile triazole derivatives and provides both separation and structural information.

These analytical methods are essential tools for ensuring the identity, purity, and quality of 1H-1,2,4-Triazole, 1-(2-propenyl)- in research and development contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume